molecular formula C8H7ClF3NO2S B2474582 4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 746631-62-9

4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2474582
CAS RN: 746631-62-9
M. Wt: 273.65
InChI Key: BBPCDXMGCAVBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide, also known as 4-Cl-M3TBS, is a synthetic organic compound that has seen widespread use in scientific research and laboratory experiments. 4-Cl-M3TBS has been used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is also used as a fluorescent probe for studying the structure and dynamics of biomolecules in solution.

Scientific Research Applications

Proteomics Research

4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, post-translational modifications, or cellular distribution of proteins.

Anticancer Research

This compound has been used in the design and synthesis of new benzenesulfonamide derivatives as anticancer agents . Specifically, it has been used in the synthesis of aryl thiazolone–benzenesulfonamides, which have shown inhibitory effects on carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .

Antimicrobial Research

The same study that used this compound in anticancer research also explored its potential as an antimicrobial agent . Inhibition of one or more carbonic anhydrases present in bacteria can interfere with bacterial growth .

Enzyme Inhibition

The benzenesulfonamide derivatives synthesized using this compound have shown excellent enzyme inhibition against carbonic anhydrase IX . They also showed inhibition against carbonic anhydrase II, revealing their selectivity for carbonic anhydrase IX over carbonic anhydrase II .

Apoptosis Induction

One of the synthesized derivatives was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line . This indicates the potential of this compound in the development of treatments for aggressive forms of cancer.

Cellular Uptake Studies

The active compounds synthesized using 4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide were studied for their cellular uptake on MDA-MB-231 cell lines . This kind of study is crucial in drug development to understand how well a potential drug is absorbed by cells.

properties

IUPAC Name

4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPCDXMGCAVBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide

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